molecular formula C14H11N3O2S B1415385 Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate CAS No. 1092325-50-2

Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

Cat. No.: B1415385
CAS No.: 1092325-50-2
M. Wt: 285.32 g/mol
InChI Key: AMQVFSSHASRAOO-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound belongs to the thiazolopyridine class, a scaffold recognized for its significant biological potential. Thiazole derivatives are present in a wide range of natural products and have demonstrated a broad spectrum of medicinal properties, including anti-inflammatory, analgesic, and anticancer activities . The structural motif of this compound is particularly valuable for exploring new therapeutic agents. Research indicates that analogous thiazolo[4,5-b]pyridine and thiazolo[4,5-d]pyridazinone derivatives exhibit promising in vivo analgesic and anti-inflammatory properties, with some compounds outperforming reference drugs like ketorolac in models of visceral pain . Furthermore, such derivatives have been evaluated for their antitumor efficacy against cancer cell lines, including breast cancer (MCF-7), showing potential as candidates for developing novel anticancer therapies . The presence of the ester and amino functional groups on this scaffold makes it a versatile building block for further synthetic elaboration into more complex, biologically active molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-amino-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-19-13(18)9-7-10(8-5-3-2-4-6-8)16-12-11(9)20-14(15)17-12/h2-7H,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQVFSSHASRAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1SC(=N2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate typically involves multiple steps, starting with the construction of the thiazole ring. One common method involves the cyclization of a thiazole precursor with a suitable pyridine derivative under acidic or basic conditions. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by subsequent functional group modifications to achieve the desired carboxylate ester.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups, leading to the formation of new compounds.

  • Substitution: Substitution reactions at different positions of the molecule can introduce new substituents, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

Biological Activities

Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has been evaluated for various biological activities:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. The thiazolo-pyridine scaffold is known for its ability to inhibit kinases associated with cancer progression .
  • PI3K Inhibition : In some studies, derivatives of thiazolo-pyridine have shown potent inhibitory activity against PI3Kα, a key enzyme in cancer signaling pathways . This suggests that this compound may also possess similar inhibitory effects.

Therapeutic Potential

The compound's dual heterocyclic nature allows for diverse chemical reactivity and potential therapeutic applications:

  • Cancer Therapy : Due to its structural similarity to known kinase inhibitors, this compound could serve as a lead structure for developing new anticancer agents targeting specific kinases such as c-KIT and BCR-ABL .
  • Antimicrobial Agents : Similar thiazole derivatives have demonstrated antimicrobial properties, indicating potential applications in treating infections .

Case Studies

Several studies have highlighted the efficacy of thiazolo-pyridine derivatives in various biological assays:

StudyCompoundActivityFindings
Thiazolo[5,4-b]pyridine DerivativesPI3Kα InhibitionIC50 values as low as 3.6 nM were observed.
Novel c-KIT InhibitorsAntitumor ActivityCompound showed higher enzymatic activity than imatinib against resistant mutations.

These findings suggest that further exploration of this compound could lead to significant advancements in drug development.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The exact mechanism may vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Methyl 2-amino-5-methyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

  • Substituent : Methyl at position 5 (vs. phenyl in the target compound).
  • Molecular Formula : C9H9N3O2S (vs. C14H11N3O2S).
  • Properties : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 146.3 Ų) suggest differences in molecular volume and conformation compared to the phenyl-substituted analogue .

Methyl [1,2,4]Triazolo[5′,1′:2,3][1,3]thiazolo[4,5-b]pyridine-7-carboxylate

  • Substituent : Triazole ring fused to the thiazolo[4,5-b]pyridine core.
  • Synthesis : Achieved in 86% yield via sequential nucleophilic aromatic substitution (SNAr), demonstrating efficient synthetic routes for fused heterocycles .
  • Implications : The triazole ring introduces additional hydrogen-bonding sites, which may enhance binding affinity in enzyme inhibition studies.

2,3-Dihydro[1,3]thiazolo[4,5-b]pyridines

  • Structural Feature : Reduced thiazole ring (2,3-dihydro form).
  • Synthesis : Optimized via Suzuki coupling and late-stage reduction, yielding herbicidal agents targeting acyl-ACP thioesterases .

Physical and Chemical Properties

Property Target Compound Methyl-Substituted Analogue Triazole-Fused Derivative
Molecular Formula C14H11N3O2S C9H9N3O2S C8H3F3N4S
Predicted CCS ([M+H]+) Not Reported 146.3 Ų Not Reported
Solubility Likely low (ester group) Moderate (methyl group) Poor (fluorine substituents)

Key Observations :

  • Fluorinated or triazole-containing derivatives exhibit distinct solubility profiles due to polar substituents .

Biological Activity

Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole and pyridine ring system, characterized by a methyl ester functional group at the carboxylic acid position and an amino group at the second position. The presence of a phenyl substituent at the fifth position of the thiazole ring enhances its potential for interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₀N₂O₂S, with a molecular weight of 286.32 g/mol. The compound's structure allows for various modifications that can lead to enhanced biological activity or altered pharmacokinetic properties.

Property Value
Molecular FormulaC₁₃H₁₀N₂O₂S
Molecular Weight286.32 g/mol
Functional GroupsAmino, Methyl ester
Ring SystemsThiazole, Pyridine

Biological Activities

Research indicates that this compound exhibits notable biological activities including antimicrobial, antitumor, and enzyme inhibition properties.

Antimicrobial Activity

In vitro studies have shown that derivatives of thiazolo[4,5-b]pyridine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound demonstrated minimum inhibitory concentration (MIC) values as low as 0.21 μM against pathogens such as Pseudomonas aeruginosa and Escherichia coli . These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the thiazolo-pyridine scaffold can significantly enhance antitumor activity against various cancer cell lines . For example, some derivatives showed higher enzymatic inhibitory activity against c-KIT mutants than standard treatments like imatinib .

Enzyme Inhibition

This compound has been reported to inhibit critical enzymes involved in bacterial resistance mechanisms. Studies have highlighted its role as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 μM . This dual inhibition mechanism suggests potential application in combating resistant bacterial strains.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various thiazolo derivatives including this compound against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated significant biofilm formation inhibition compared to Ciprofloxacin .
  • Cytotoxicity Assessments : Cytotoxicity tests on human cell lines (HaCat and Balb/c 3T3) using MTT assays revealed promising results for certain derivatives with acceptable safety profiles .
  • Structure-Activity Relationships : A comprehensive SAR analysis identified key modifications that enhanced both enzyme inhibition and cytotoxicity against cancer cells. The study emphasized the importance of substituents at specific positions on the thiazolo-pyridine scaffold .

Q & A

What are the common synthetic routes for Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate and its derivatives?

Level: Basic
Answer:
The synthesis typically involves cyclization and functionalization steps. For example, N-acylation of thiazolo[4,5-b]pyridine precursors can be achieved by reacting 6-methyl-5-phenyl-2,3-dihydro[1,3]thiazolo[4,5-b]pyridine derivatives with acyl chlorides in dichloromethane (DCM) using triethylamine as a base. Purification via silica gel chromatography (ethyl acetate/heptane gradient) yields products like 1-[5-(2-fluorophenyl)-6-methyl[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]ethanone (84% yield) . Alternative routes include refluxing benzylideneacetone with 4-amino-5H-thiazol-2-one in glacial acetic acid, followed by TLC-monitored reactions .

How do substituent variations at the phenyl moiety influence biological activity and target affinity?

Level: Advanced
Answer:
Substituents significantly modulate both target affinity (pI) and in vivo efficacy. For instance:

  • 5-(2-fluorophenyl) derivative (13b) : Exhibits the highest FAT A affinity (pI 7.3) and full weed control at 320 g/ha .
  • 5-phenyl derivative (13a) : Lower affinity (pI 5.7) results in partial control of resistant weeds like ALOMY_R .
  • N-acylated analogues (14a, 16a) : Improved in vivo efficacy against grass weeds (e.g., LOLRI) despite moderate pI values, suggesting enhanced bioavailability or metabolic stability .

Table 1: Impact of Substituents on Activity

CompoundSubstituentpIWeed Control (320 g/ha)
13aPhenyl5.7Partial (ALOMY, LOLRI)
13b2-Fluorophenyl7.3Full control
16aN-Acetyl phenyl5.9Full control (4 species)

What spectroscopic methods are employed for structural characterization?

Level: Basic
Answer:

  • 1H/13C NMR : Used to confirm regiochemistry and substituent integration. For example, methyl groups in 16c appear as doublets (δ 2.16 ppm, J = 2.2 Hz), while aromatic protons show distinct splitting patterns .
  • IR Spectroscopy : Identifies functional groups like carbonyls (C=O stretch ~1700 cm⁻¹) and amines (N-H stretch ~3300 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., 308.01 [M+1] for SEM-protected intermediates) .

What methodologies evaluate in vivo efficacy and crop selectivity?

Level: Advanced
Answer:

  • Greenhouse Testing : Compounds are applied preemergence at rates (50–320 g/ha) to assess weed control (e.g., ALOMY, BRAPP) and crop damage (corn/soy). Advanced tests include larger pots, replicates, and resistant weed strains .
  • Dose-Response Analysis : Lower rates (50 g/ha) test selectivity; higher rates (150 g/ha) evaluate efficacy thresholds. For example, 7b shows <20% crop damage at 150 g/ha while maintaining full weed control .
  • Resistance Profiling : Focus on resistant species (e.g., ALOMY_R) to identify cross-resistance risks .

How can discrepancies between in vitro pI and in vivo efficacy be reconciled?

Level: Advanced
Answer:
Discrepancies arise from factors beyond target affinity:

  • Metabolic Stability : N-acylated derivatives (14a, 16a) may resist degradation, enhancing field performance despite moderate pI values .
  • Uptake Efficiency : Lipophilic substituents (e.g., 2-fluorophenyl in 13b) improve membrane permeability, compensating for suboptimal binding .
  • Off-Target Effects : Secondary interactions (e.g., with plant transporters) may amplify herbicidal activity .

What strategies mitigate crop damage while maintaining herbicidal efficacy?

Level: Advanced
Answer:

  • Substituent Optimization : Electron-withdrawing groups (e.g., -F) enhance selectivity by reducing non-target binding .
  • Application Rate Modulation : Lower rates (50 g/ha) of 7b and 13b minimize soy/corn damage (<10%) while controlling weeds .
  • Formulation Adjustments : Co-application with safeners or adjuvants can protect crops without compromising efficacy .

What advanced synthetic techniques improve yield and purity?

Level: Advanced
Answer:

  • Hydrogenation Protocols : Selective reduction of thiazoline moieties preserves core structure integrity while introducing dihydro derivatives (e.g., 7a–c) .
  • Protecting Groups : SEM-Cl protection of imidazo[4,5-b]pyridines prevents side reactions during chlorination (e.g., NCS in acetonitrile) .
  • Chromatography Gradients : Ethyl acetate/heptane or MeOH/CH₂Cl₂ gradients resolve polar byproducts in N-acylated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Reactant of Route 2
Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

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